molecular formula C4H4OS B1240815 Thiophene oxide CAS No. 159159-41-8

Thiophene oxide

Cat. No. B1240815
M. Wt: 100.14 g/mol
InChI Key: LWRYDHOHXNQTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04196299

Procedure details

Acetylation of thiophene by acetyl chloride or acetic anhydride in the presence of various catalysts (U.S. Pat. No. 2,458,514) to obtain acetylthiophene or aceto-2 thienone or thienyl-2 methylketone and conversion of this methylketone into thienyl-2 acetamide or thienyl-2 thioacetamide by a WILLGERODT reaction, then hydrolysis of the amide (German Pat. No. 832 755).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)(=[O:8])[CH3:7].C(OC(=O)C)(=[O:12])C>CC(C)=O>[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)(=[O:8])[CH3:7].[S:1]1(=[O:12])[CH:5]=[CH:4][CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1SC=CC1
Name
Type
product
Smiles
S1(C=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04196299

Procedure details

Acetylation of thiophene by acetyl chloride or acetic anhydride in the presence of various catalysts (U.S. Pat. No. 2,458,514) to obtain acetylthiophene or aceto-2 thienone or thienyl-2 methylketone and conversion of this methylketone into thienyl-2 acetamide or thienyl-2 thioacetamide by a WILLGERODT reaction, then hydrolysis of the amide (German Pat. No. 832 755).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)(=[O:8])[CH3:7].C(OC(=O)C)(=[O:12])C>CC(C)=O>[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)(=[O:8])[CH3:7].[S:1]1(=[O:12])[CH:5]=[CH:4][CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1SC=CC1
Name
Type
product
Smiles
S1(C=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.